Lisavanbulin

Catalog No.
S548478
CAS No.
1263384-43-5
M.F
C26H29N9O3
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisavanbulin

CAS Number

1263384-43-5

Product Name

Lisavanbulin

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide

Molecular Formula

C26H29N9O3

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

BAL-101553; BAL101553; BAL 101553; Lisavanbulin

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N

Description

The exact mass of the compound Lisavanbulin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lisavanbulin, also known as BAL101553, is a novel small molecule that functions as a microtubule destabilizer. It is characterized by its lipophilic nature and oral bioavailability, making it a promising candidate for the treatment of various cancers, particularly glioblastoma. This compound selectively targets the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in tumor cells . Its unique mechanism of action differentiates it from traditional microtubule-targeting agents, which are often derived from natural sources and associated with significant toxicity and resistance issues .

Lisavanbulin's mechanism involves binding to the colchicine site on tubulin, which ultimately leads to the destabilization of microtubules. This destabilization interferes with mitotic spindle formation during cell division, causing cell cycle arrest at the G2/M phase. Consequently, this triggers cellular apoptosis . The compound is a prodrug of BAL27862, which retains its potency against tumor cells that have developed resistance to conventional microtubule-targeting agents .

The synthesis of Lisavanbulin involves complex organic chemistry techniques. It is synthesized as a prodrug that converts into its active form (BAL27862) upon administration. The synthetic route includes multiple steps of functional group transformations and coupling reactions to construct its intricate molecular framework . The compound's design prioritizes high solubility and stability, which are critical for its bioavailability and therapeutic efficacy.

Lisavanbulin is primarily under investigation for its potential use in treating glioblastoma and other solid tumors. Its ability to cross the blood-brain barrier makes it particularly valuable for targeting brain cancers where conventional therapies may fail . The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy compared to existing treatments.

Research indicates that Lisavanbulin interacts selectively with the colchicine binding site on tubulin without being a substrate for multidrug resistance proteins. This characteristic enhances its potential effectiveness against resistant cancer types . Moreover, studies have identified EB1 as a predictive biomarker for patient selection, suggesting that patients expressing this biomarker may benefit more from Lisavanbulin treatment .

Lisavanbulin shares similarities with several other microtubule-targeting agents but stands out due to its unique binding site and mechanism of action. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Taxanes (e.g., Paclitaxel)Stabilizes microtubulesDerived from natural sources; significant toxicity
Vinca Alkaloids (e.g., Vincristine)Inhibits microtubule polymerizationNatural origin; rapid emergence of resistance
ColchicineBinds to colchicine siteTraditional use; low therapeutic index
MaytansineBinds to tubulinHigh potency but similar resistance issues
BAL27862Binds to colchicine siteProdrug form of Lisavanbulin; targets resistant tumors

Lisavanbulin's distinct ability to act on resistant tumor types while being orally bioavailable sets it apart from these other agents . Its development represents a significant advancement in cancer therapy, particularly for challenging cases like glioblastoma.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

515.23933582 g/mol

Monoisotopic Mass

515.23933582 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5PT0QP06X5

Wikipedia

Lisavanbulin

Dates

Modify: 2024-02-18

Explore Compound Types